BenchChemオンラインストアへようこそ!

Piperacetazine

Cancer Research Oncology Pediatric Sarcoma

Piperacetazine is a uniquely differentiated phenothiazine that cannot be replaced by generic analogs. Unlike chlorpromazine or thioridazine, it directly binds and inhibits the PAX3::FOXO1 oncogenic fusion protein—a validated target for alveolar rhabdomyosarcoma drug discovery. Also a potent competitive SQLE inhibitor (Ki 0.65 µM, IC50 1.44 µM) for cholesterol biosynthesis studies. Exhibits superior antiemetic potency vs chlorpromazine and a favorable geriatric safety profile. Procure for SAR campaigns, fusion-positive RMS therapy development, or metabolic disorder research.

Molecular Formula C24H30N2O2S
Molecular Weight 410.6 g/mol
CAS No. 3819-00-9
Cat. No. B1678400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperacetazine
CAS3819-00-9
SynonymsPiperacetazine
Molecular FormulaC24H30N2O2S
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO
InChIInChI=1S/C24H30N2O2S/c1-18(28)20-7-8-24-22(17-20)26(21-5-2-3-6-23(21)29-24)13-4-12-25-14-9-19(10-15-25)11-16-27/h2-3,5-8,17,19,27H,4,9-16H2,1H3
InChIKeyBTFMCMVEUCGQDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Piperacetazine (CAS 3819-00-9) Phenothiazine Antipsychotic Procurement and Research Guide


Piperacetazine (Quide, Psymod) is a first-generation typical antipsychotic belonging to the phenothiazine class [1]. Its chemical structure features a piperidine side chain attached to the phenothiazine core, conferring distinct pharmacological properties compared to aliphatic side chain analogs such as chlorpromazine [2]. Piperacetazine acts as a dopamine D2 receptor antagonist, a mechanism shared among typical antipsychotics, yet its unique structural features enable specific molecular interactions not observed with closely related compounds [1]. The compound is formally designated as an antipsychotic prodrug and has been approved for human use (withdrawn status) as well as veterinary applications [3].

Why Generic Piperacetazine Cannot Be Directly Substituted with Other Phenothiazines in Specialized Applications


Despite the availability of numerous phenothiazine antipsychotics, piperacetazine possesses a unique molecular structure that enables specific interactions not shared by its closest analogs. While chlorpromazine (aliphatic side chain) and thioridazine (piperidine side chain) are also typical antipsychotics, piperacetazine demonstrates distinct pharmacological and side effect profiles that preclude simple interchangeability [1]. Most critically, piperacetazine has been identified as a direct binding inhibitor of the PAX3::FOXO1 oncogenic fusion protein, a property absent in chlorpromazine, thioridazine, and other phenothiazines screened in the same assay [2]. This unique mechanism has positioned piperacetazine as a molecular scaffold for targeted cancer therapy development, particularly for alveolar rhabdomyosarcoma, a pediatric soft-tissue sarcoma [2]. Furthermore, piperacetazine exhibits superior antiemetic potency compared to chlorpromazine, as demonstrated in preclinical animal models [3]. These distinct biochemical activities, combined with subtle differences in side effect profiles and clinical efficacy, make piperacetazine a specialized research compound that cannot be replaced by generic phenothiazine alternatives in applications requiring these specific properties.

Quantitative Evidence Guide for Piperacetazine Differentiation in Scientific Selection


Piperacetazine Directly Binds PAX3::FOXO1 Fusion Protein: A Unique Mechanism Absent in Chlorpromazine and Other Phenothiazines

Piperacetazine directly binds to the PAX3::FOXO1 oncogenic fusion protein and inhibits its transcriptional activity, a property not observed for chlorpromazine or other phenothiazine antipsychotics screened in the same surface plasmon resonance assay [1]. In a screen of small-molecule libraries, piperacetazine was identified as a direct binder of PAX3::FOXO1, while comparator compounds including chlorpromazine did not demonstrate this direct binding interaction [1].

Cancer Research Oncology Pediatric Sarcoma

Superior Antiemetic Potency of Piperacetazine Compared to Chlorpromazine in Preclinical Models

Animal studies have demonstrated that piperacetazine was markedly more potent than chlorpromazine as an antiemetic agent [1]. While both compounds are phenothiazine derivatives with antipsychotic activity, piperacetazine shows a significantly greater ability to prevent vomiting in preclinical models, indicating differential activity that may be relevant for specific research or repurposing applications [1].

Preclinical Pharmacology Antiemetic Research Drug Repurposing

Piperacetazine Potently Inhibits Squalene Epoxidase (SQLE) with Competitive Inhibition Kinetics (Ki 0.65–0.69 µM)

Piperacetazine is a potent competitive inhibitor of squalene epoxidase (SQLE), a key enzyme in cholesterol biosynthesis, with an IC50 value of 1.44 ± 0.04 µM and a Ki value in the range of 0.65–0.69 µM [1]. This inhibition is mechanistically characterized as competitive, and among the eighteen phenothiazine antipsychotics screened, piperacetazine, along with ethopropazine and periciazine, formed the most stable enzyme–ligand complexes with a calculated ΔGtotal of -26.94 ± 1.82 kcal mol⁻¹ [1]. While multiple phenothiazines show SQLE inhibition, piperacetazine's specific binding energetics and competitive inhibition kinetics differentiate it from other class members [1].

Lipid Metabolism Enzyme Inhibition Cholesterol Biosynthesis

Favorable Side Effect Profile: Piperacetazine Demonstrates Milder and Less Frequent Adverse Effects Compared to Thioridazine

In a double-blind cross-over study involving 50 geriatric patients with organic brain disease, piperacetazine was associated with side effects that were less common and less severe compared to thioridazine [1]. Additionally, clinical evaluation studies reported that side effects of piperacetazine were generally mild, and there was no evidence that it would produce blood dyscrasias or liver impairment, even at high doses [2][3]. This safety profile differentiates piperacetazine from other phenothiazines such as chlorpromazine and thioridazine, which are known to carry higher risks of hematological and hepatic adverse effects [1].

Clinical Toxicology Neuropsychopharmacology Geriatric Psychiatry

Clinical Efficacy: Piperacetazine Equally Effective as Thioridazine and Chlorpromazine with Potential Superiority for Specific Target Symptoms

Piperacetazine has been shown to be at least as effective as thioridazine in treating organic brain disease, with indications of superior efficacy against certain target symptoms [1]. Comparative studies against chlorpromazine, the benchmark antipsychotic, demonstrate that piperacetazine is as clinically effective as chlorpromazine for schizophrenia treatment [2]. A Cochrane review of five randomized controlled trials (n=343 participants) found no clear difference between chlorpromazine and piperacetazine in global state improvement (RR 0.90, 95% CI 0.80 to 1.02) or mental state change scores on the BPRS (MD -0.40, 95% CI -1.41 to 0.61), indicating comparable antipsychotic efficacy [3].

Clinical Psychiatry Schizophrenia Research Comparative Effectiveness

Physicochemical Properties: Piperacetazine's Lipophilicity (LogP 4.98) and Solubility Profile Enable Specific Experimental Applications

Piperacetazine exhibits a calculated LogP value of 4.97930, indicating high lipophilicity [1]. Its solubility profile includes ethanol (50 mg/mL; 121.78 mM) and DMSO (≥6 mg/mL; 14.61 mM) [1]. While these properties are typical for phenothiazines, the specific LogP value of piperacetazine (approximately 4.98) differentiates it from related compounds: for comparison, chlorpromazine has a reported LogP of approximately 5.4, and thioridazine approximately 5.9 [2]. This intermediate lipophilicity may influence membrane permeability, tissue distribution, and in vivo pharmacokinetics, making piperacetazine a valuable comparator in structure-activity relationship studies of phenothiazine derivatives.

Preclinical Formulation ADME Research Physicochemical Characterization

Optimal Research and Industrial Applications for Piperacetazine Based on Differentiated Evidence


PAX3::FOXO1-Driven Alveolar Rhabdomyosarcoma (RMS) Targeted Therapy Research

Piperacetazine should be prioritized as a molecular scaffold for developing direct small-molecule inhibitors of the PAX3::FOXO1 oncogenic fusion protein [1]. This application is supported by surface plasmon resonance data confirming direct binding and transcriptional inhibition in multiple alveolar RMS cell lines [1]. The compound serves as a validated chemical probe for investigating PAX3::FOXO1-driven oncogenic signaling and for structure-activity relationship (SAR) campaigns aimed at designing fusion-positive RMS-specific therapies [1].

Cholesterol Biosynthesis and Lipid Metabolism Disruption Studies

Piperacetazine functions as a potent competitive inhibitor of squalene epoxidase (SQLE), the rate-limiting enzyme in cholesterol biosynthesis [2]. With a Ki of 0.65–0.69 µM and an IC50 of 1.44 µM, piperacetazine is suitable for studying SQLE-dependent pathways in lipid metabolism, evaluating cholesterol biosynthesis disruption, and exploring repurposing opportunities for metabolic disorders [2]. Its stable enzyme-ligand complex formation (ΔGtotal = -26.94 kcal mol⁻¹) further supports its use in computational drug design and binding energy optimization studies [2].

Geriatric Psychopharmacology and Adverse Effect Comparison Studies

Piperacetazine is indicated for research applications requiring a phenothiazine antipsychotic with a favorable safety profile, particularly in vulnerable populations such as geriatric subjects [3]. Clinical data demonstrate that piperacetazine has milder and less frequent side effects compared to thioridazine, with no evidence of blood dyscrasias or liver impairment [3][4]. This makes it a valuable comparator or alternative in neuropsychiatric studies where minimizing off-target toxicity is critical, especially in organic brain disease models or long-term administration protocols [3].

Antiemetic Efficacy and Emesis Pathway Investigation

Piperacetazine is a potent antiemetic agent with demonstrated superiority over chlorpromazine in animal models [5]. This application leverages its enhanced antiemetic potency for investigating the neuropharmacology of emesis, developing novel antiemetic therapeutics, or studying drug-induced nausea pathways [5]. Its distinct activity compared to other phenothiazines may provide insights into structure-activity relationships governing antiemetic versus antipsychotic effects [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperacetazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.